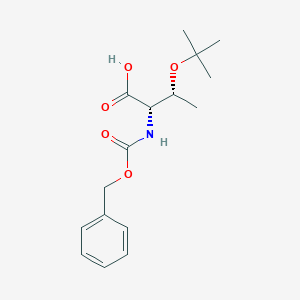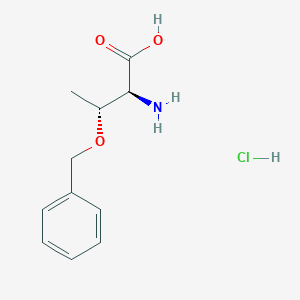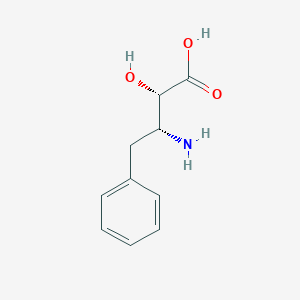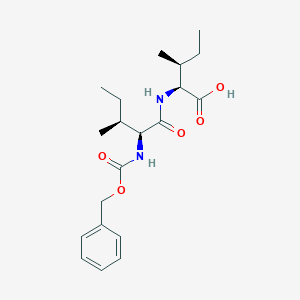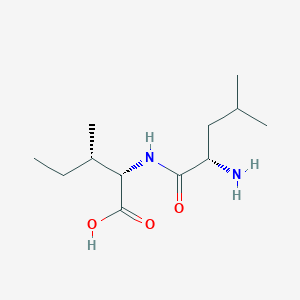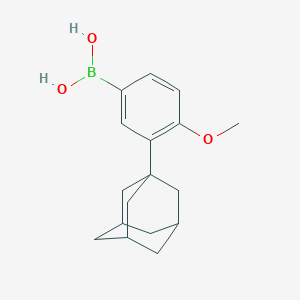
3-(1-Adamantyl)-4-methoxyphenylboronic acid
Übersicht
Beschreibung
3-(1-Adamantyl)-4-methoxyphenylboronic acid is a boron-containing compound that plays a crucial role in the synthesis of complex organic molecules. It is particularly significant in the formation of C–C bonds through catalytic coupling reactions such as the Suzuki–Miyaura method. This compound is involved in the synthesis of molecules like Adapalene, which is constructed by coupling the 3-(1-adamantyl)-4-methoxyphenyl fragment with other organic moieties .
Synthesis Analysis
The synthesis of related compounds involves the adamantylation of naphthol derivatives, which leads to the formation of substituted products that are less prone to further oxidative transformations under the conditions used . Additionally, the preparation of 1,3-adamantanedicarboxylic acid from adamantane through bromination, hydrolysis, and the Koch-Haff reaction indicates the versatility of adamantane derivatives in synthesis, with good yields under mild conditions . These methods reflect the potential approaches for synthesizing the boronic acid derivative .
Molecular Structure Analysis
The molecular structure of 3-(1-Adamantyl)-4-methoxyphenylboronic acid is not directly discussed in the provided papers. However, the structural adaptability of adamantane derivatives is highlighted in the context of molecular recognition, where 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates the ability to form one-dimensional motifs through hydrogen bonding . This adaptability could be relevant to the boronic acid derivative's ability to participate in coupling reactions.
Chemical Reactions Analysis
The key chemical reaction for the synthesis of related compounds is the catalytic coupling, which is facilitated by the boron-containing functional group of the 3-(1-adamantyl)-4-methoxyphenyl fragment. The one-pot synthesis approach allows for the direct catalytic heterofunctionalization of aryl halides, which simplifies the technological application and can be performed without separating intermediate products .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-(1-Adamantyl)-4-methoxyphenylboronic acid are not detailed in the provided papers, the general properties of adamantane derivatives can be inferred. Adamantane is known for its stability and resistance to chemical transformations, which suggests that its derivatives, including the boronic acid , may also exhibit these properties. The synthesis methods described imply that these compounds can be obtained in good yield and under relatively mild conditions .
Wissenschaftliche Forschungsanwendungen
DNA Binding and Molecular Modeling
Milanese et al. (2011) synthesized a derivative of 3-(1-Adamantyl)-4-methoxyphenylboronic acid and studied its interaction with DNA. The compound demonstrated higher DNA binding constants, attributed to the adamantyl group's hydrophobic interactions. Molecular modeling highlighted its intercalative binding to DNA, emphasizing the role of the adamantyl group in stabilization (Milanese et al., 2011).
Synthesis and Labeling
Pilgrim et al. (1991) reported the synthesis of 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid, a compound used for dermatological disorders, in a carbon-14 labeled form. This synthesis was crucial for tracing and studying the compound in biological systems (Pilgrim et al., 1991).
Supramolecular Assemblies
Pedireddi and Seethalekshmi (2004) discussed the supramolecular assemblies involving phenylboronic and 4-methoxyphenylboronic acids. These assemblies, formed due to hydrogen bonding, are significant in understanding molecular interactions and designing novel materials (Pedireddi & Seethalekshmi, 2004).
Ring Expansion Reactions
Huang and Martin (2015) explored the reactions of pentaphenylborole with isocyanates, including those derived from 3-(1-Adamantyl)-4-methoxyphenylboronic acid. These reactions led to the creation of novel boron heterocycles, demonstrating the compound's utility in advanced organic synthesis (Huang & Martin, 2015).
Cancer Research
Dawson et al. (2007, 2008) investigated adamantyl-substituted retinoid-derived molecules for their apoptotic and antiproliferative activities on cancer cells. These studies are pivotal in understanding the compound's potential in cancer treatment and its interaction with nuclear receptors (Dawson et al., 2007), (Dawson et al., 2008).
Catalysis and Polymer Synthesis
Gerber et al. (2009) and Liaw et al. (2001) demonstrated the use of adamantyl-based compounds in catalysis and polymer synthesis. These studies underline the compound's versatility in chemical reactions and material science (Gerber et al., 2009), (Liaw & Liaw, 2001).
Safety And Hazards
Zukünftige Richtungen
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Future research may focus on the synthesis of new adamantane derivatives and their potential applications .
Eigenschaften
IUPAC Name |
[3-(1-adamantyl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO3/c1-21-16-3-2-14(18(19)20)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,19-20H,4-6,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZOBRFHRPQGAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C23CC4CC(C2)CC(C4)C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630996 | |
| Record name | [4-Methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Adamantyl)-4-methoxyphenylboronic acid | |
CAS RN |
459423-32-6 | |
| Record name | [4-Methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Adamantyl-4-Methoxyphenyl Boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



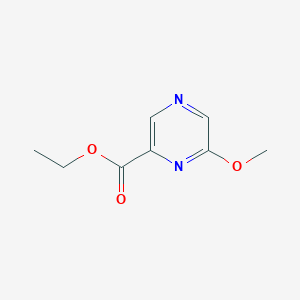
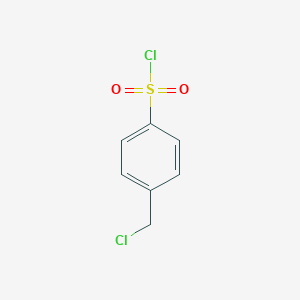
![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)
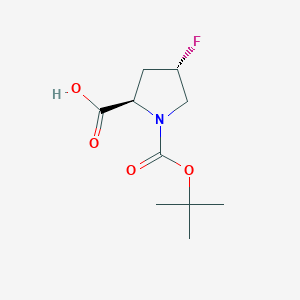
![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)
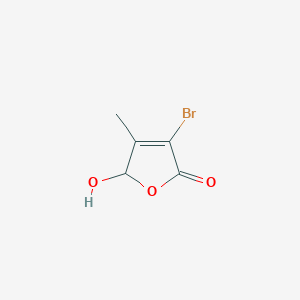
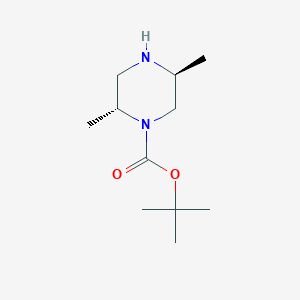
![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)
